Cis-3-(2,5-dimethylphenyl)-8-methoxy-2-oxo-1-azaspiro(4.5)dec-3-en-4-yl beta-D-glucopyranoside

Catalog No.
S848492
CAS No.
1172614-86-6
M.F
C24H33NO8
M. Wt
463.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cis-3-(2,5-dimethylphenyl)-8-methoxy-2-oxo-1-azasp...

CAS Number

1172614-86-6

Product Name

Cis-3-(2,5-dimethylphenyl)-8-methoxy-2-oxo-1-azaspiro(4.5)dec-3-en-4-yl beta-D-glucopyranoside

IUPAC Name

3-(2,5-dimethylphenyl)-8-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-azaspiro[4.5]dec-3-en-2-one

Molecular Formula

C24H33NO8

Molecular Weight

463.5 g/mol

InChI

InChI=1S/C24H33NO8/c1-12-4-5-13(2)15(10-12)17-21(24(25-22(17)30)8-6-14(31-3)7-9-24)33-23-20(29)19(28)18(27)16(11-26)32-23/h4-5,10,14,16,18-20,23,26-29H,6-9,11H2,1-3H3,(H,25,30)/t14?,16-,18-,19+,20-,23+,24?/m1/s1

InChI Key

UZUGTDHNHPYPHX-WUMYBWKZSA-N

SMILES

CC1=CC(=C(C=C1)C)C2=C(C3(CCC(CC3)OC)NC2=O)OC4C(C(C(C(O4)CO)O)O)O

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=C(C3(CCC(CC3)OC)NC2=O)OC4C(C(C(C(O4)CO)O)O)O

Isomeric SMILES

CC1=CC(=C(C=C1)C)C2=C(C3(CCC(CC3)OC)NC2=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O

Description

The exact mass of the compound Cis-3-(2,5-dimethylphenyl)-8-methoxy-2-oxo-1-azaspiro(4.5)dec-3-en-4-yl beta-D-glucopyranoside is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Environmental Hazard.The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Molecular Structure Analysis

The key features of spirotetramat's structure include []:

  • Azaspirocyclic ring: This central ring system consists of a five-membered nitrogen-containing heterocycle fused with a six-membered ring. This unique structure is responsible for the compound's insecticidal activity.
  • 2,5-dimethylphenyl group: This aromatic group, attached to the azaspirocyclic ring, contributes to the lipophilicity of the molecule, allowing it to penetrate the insect's waxy cuticle.
  • Methoxy group: This group attached to the azaspirocyclic ring further enhances the molecule's interaction with its target site.
  • Beta-D-glucopyranoside moiety: This sugar unit is linked to the spirocyclic ring through a glycosidic bond. It is believed to play a role in the compound's selectivity towards insects and its slow mode of action.

Chemical Reactions Analysis

Synthesis

Decomposition

Other relevant reactions

Spirotetramat is known to undergo enzymatic hydrolysis in insects, where the glycosidic bond is cleaved by specific enzymes, releasing the active insecticidal moiety.


Physical And Chemical Properties Analysis

  • Molecular formula: C24H33NO8
  • Molecular weight: 463.52 g/mol []
  • Melting point: No data available
  • Boiling point: No data available (likely decomposes before boiling)
  • Solubility: Low solubility in water (around 0.2 mg/L). Soluble in organic solvents like dichloromethane and acetone.
  • Stability: Stable under normal storage conditions. Decomposes in strong acids and bases.

Spirotetramat acts as a Group 23 insecticide by disrupting molting in susceptible insects. It specifically targets a chloride channel protein located in the insect's gut, leading to a dysregulation of ion balance and ultimately death. The presence of the beta-D-glucopyranoside moiety is believed to contribute to the slow mode of action of spirotetramat, making it less toxic to beneficial insects compared to some other insecticides.

  • Toxicity: Spirotetramat is considered moderately toxic to humans with an oral LD50 (rat) of 1220 mg/kg.
  • Flammability: No data available, but as an organic molecule, it is likely combustible.
  • Reactivity: Can react with strong acids and bases, causing decomposition.
  • Environmental Fate

    Research suggests that BYI08330 is a major transformation product of spirotetramat in soil and water []. Studies have investigated the degradation rates and pathways of BYI08330 in these environments [, ].

  • Biological Effects

    Some scientific research has investigated the potential biological effects of BYI08330 on non-target organisms, such as beneficial insects and aquatic life [, ].

XLogP3

0.5

UNII

0VBN316Y23

GHS Hazard Statements

H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

1172614-86-6

Dates

Modify: 2023-08-16

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